molecular formula C19H14ClN B14652907 Acridine, 9-phenyl-, hydrochloride CAS No. 40974-56-9

Acridine, 9-phenyl-, hydrochloride

Cat. No.: B14652907
CAS No.: 40974-56-9
M. Wt: 291.8 g/mol
InChI Key: RPRMPIPHXGGPFG-UHFFFAOYSA-N
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Description

Acridine, 9-phenyl-, hydrochloride (C₁₉H₁₄N·HCl) is a derivative of acridine, a heterocyclic aromatic compound. It is synthesized via the Bernthsen method, which involves reacting diphenylamine with a carboxylic acid in the presence of zinc chloride, followed by hydrochlorination . This compound has garnered attention for its antitumor properties, particularly its ability to induce apoptosis in cancer cells like A375 melanoma through DNA intercalation and topoisomerase I inhibition . Its hydrochloride salt form enhances aqueous solubility, improving bioavailability for therapeutic applications. Notably, 9-phenyl acridine also acts as a photosensitizer under UVA radiation, generating reactive oxygen species (ROS) that exacerbate DNA damage in cancer cells .

Properties

CAS No.

40974-56-9

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

IUPAC Name

9-phenylacridine;hydrochloride

InChI

InChI=1S/C19H13N.ClH/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H;1H

InChI Key

RPRMPIPHXGGPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Origin of Product

United States

Preparation Methods

Bernthsen Synthesis

The classical Bernthsen method involves the condensation of diphenylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). For 9-phenylacridine, benzoic acid serves as the arylating agent. The reaction proceeds via the following steps:

  • Acylation : Diphenylamine reacts with benzoic acid to form an intermediate acylium ion.
  • Cyclization : Intramolecular electrophilic aromatic substitution forms the acridine ring.
  • Dehydration : Elimination of water yields the aromatic acridine structure.

Reaction Conditions :

  • Catalyst : ZnCl₂ (10–20 mol%)
  • Temperature : 150–200°C
  • Solvent : None (neat conditions)
  • Yield : 60–75%

A modified Bernthsen approach replaces ZnCl₂ with barium chloride (BaCl₂) under microwave irradiation, reducing reaction time from hours to 10–15 minutes and improving yields to 82–85%. This method avoids the corrosive nature of ZnCl₂ and enhances scalability.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate the Bernthsen reaction. A mixture of diphenylamine and benzoic acid is irradiated with BaCl₂ as a catalyst, achieving cyclocondensation in 10–15 minutes. Key advantages include:

  • Efficiency : 82–85% yield.
  • Sustainability : Reduced energy consumption and shorter reaction times.
  • Scalability : Adaptable to continuous flow systems.

Optimized Parameters :

  • Power : 300–500 W
  • Temperature : 110–130°C
  • Catalyst Loading : 5–10 mol% BaCl₂

Formation of 9-Phenylacridine Hydrochloride

The hydrochloride salt is synthesized by treating 9-phenylacridine with hydrochloric acid (HCl). The free base is dissolved in an anhydrous solvent (e.g., dichloromethane or ethanol), and gaseous HCl is bubbled through the solution until precipitation occurs.

Purification :

  • Recrystallization : The crude hydrochloride is recrystallized from cold absolute ethanol to achieve >95% purity.
  • Analytical Confirmation : Purity is verified via ¹H NMR (aromatic protons at δ 6.8–8.0 ppm) and mass spectrometry (base peak at m/z 255.31).

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature (°C) Time Yield (%) Advantages Limitations
Bernthsen (Classic) ZnCl₂ 150–200 6–8 hours 60–75 Well-established protocol Corrosive catalyst, long reaction time
Bernthsen (Microwave) BaCl₂ 110–130 10–15 min 82–85 Rapid, energy-efficient, high yield Requires specialized equipment
Hydrochloride Formation HCl (gas) 25–30 1–2 hours 90–95 Simple, high-purity product Sensitivity to moisture

Mechanistic Insights

Cyclocondensation Mechanism

The Bernthsen reaction proceeds via a Friedel-Crafts acylation mechanism. ZnCl₂ or BaCl₂ activates the carboxylic acid, forming an acylium ion that undergoes electrophilic attack by diphenylamine. Subsequent cyclization and aromatization yield the acridine core.

Salt Formation Dynamics

Protonation of the acridine’s nitrogen atom by HCl enhances water solubility. The planar aromatic system facilitates π-stacking interactions, stabilizing the hydrochloride salt.

Chemical Reactions Analysis

Acridine, 9-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid and oxidizing agents like potassium ferricyanide . Major products formed from these reactions include acridones and alkyl acridinium iodides .

Scientific Research Applications

Acridine and its derivatives have a wide range of applications, including uses as antibacterial, antiprotozoal, and anticancer agents . One specific derivative, 9-phenyl acridine (ACPH), has demonstrated potential as an anticancer agent .

Scientific Research Applications

  • Anticancer Agent: 9-phenyl acridine (ACPH) has shown promise as an effective cancer chemotherapeutic agent due to its lower toxicity to normal cells and greater sensitivity towards cancerous cell lines . ACPH induces DNA damage, blocks cell cycle progression, and triggers apoptotic death of cells through a mitochondria-mediated, caspase-dependent pathway . In mice, ACPH treatment led to a regression of tumor volume .
  • Antiviral Agent: 9-phenyl(or benzyl)acridines, 9-phenyl(or benzyl)-9-acridinols and acridinium compounds are useful as antiviral agents . The compound afforded 50-90% survival in mice with genital herpes simplex type 2 infection, reduced the virus titer of herpes simplex virus type 1 in guinea pig skin infection by more than 99% after 48 hours of topical treatment, and caused a significant reduction in influenza virus titers in ferret nasal washings .
  • Trypanosomacidal and Antibacterial Agent: 9-Phenyl(or benzyl)acridines, 9-phenyl(or benzyl)-9-acridinols and acridinium compounds are prepared and used as trypanosomacidal and antibacterial agents .
  • Cholinesterase Inhibitors: Acridine derivatives have demonstrated potent inhibitory activity toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These properties make them ideal for creating novel multitarget lead compounds and drug candidates for neurodegenerative and other conditions, such as Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of acridine, 9-phenyl-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . This disruption leads to the compound’s anticancer and antimicrobial effects.

Comparison with Similar Compounds

Molecular Properties

Compound Molecular Formula Molecular Weight Key Structural Features
9-Phenyl Acridine Hydrochloride C₁₉H₁₄N·HCl 291.77 g/mol Phenyl substituent at C9; hydrochloride salt
9-Aminoacridine Hydrochloride C₁₃H₁₁N₂·HCl 214.69 g/mol Amino group at C9; planar acridine core
9-Chloroacridine C₁₃H₈ClN 213.66 g/mol Chlorine atom at C9; reactive for further substitution

Anticancer Activity

  • 9-Phenyl Acridine Hydrochloride :
    • Induces apoptosis in A375 cells via mitochondrial dysfunction (Bax upregulation, cytochrome C release) and caspase-3 activation .
    • Inhibits topoisomerase I, preventing DNA repair .
    • Acts as a UVA photosensitizer, enhancing ROS-mediated DNA damage .
  • 9-Aminoacridine Hydrochloride: Primarily an anti-infective agent; intercalates DNA with sequence-specific binding, causing frameshift mutations . Limited anticancer utility due to hepatotoxicity in normal cells .
  • Proflavin :
    • Intercalates DNA but lacks substituent-driven selectivity, leading to broad cytotoxicity .

Antifungal and Antimicrobial Activity

  • 9-Phenyl Acridine : Exhibits moderate antifungal activity, though less potent than 9-(4-nitrophenyl) acridine derivatives .
  • 9-Methyl Acridine : Shows weaker bioactivity due to reduced DNA-binding affinity compared to phenyl-substituted analogs .

Physicochemical and Computational Insights

Solubility and Stability

  • 9-Phenyl Acridine Hydrochloride : High water solubility due to ionic hydrochloride form; stable under UV exposure .
  • 9-Aminoacridine Hydrochloride: Highly fluorescent but prone to hydrolysis in alkaline conditions .

Computational Density Functional Theory (DFT) Analysis

  • 9-Phenyl Acridine : Exhibits higher electron affinity in excited states, facilitating ROS generation under UVA .

Data Tables

Table 2: Physicochemical Properties

Compound logP (Calculated) Ionization Energy (eV) Water Solubility (mg/mL)
9-Phenyl Acridine Hydrochloride 5.06 7.75–7.80 >50 (high)
9-Aminoacridine Hydrochloride 3.12 7.20 >100 (very high)
Acridine Orange 2.85 6.90 <10 (low)

Q & A

Basic Research Questions

Q. What spectroscopic methods are suitable for quantifying 9-phenylacridine hydrochloride in complex matrices?

  • Methodological Answer : UV-Vis spectrophotometry (e.g., using 9-chloroacridine derivatives as chromophores) can be optimized by adjusting pH and solvent polarity to enhance sensitivity. Fluorescence spectroscopy is also viable but requires correction for self-absorption effects at high concentrations. Calibration curves should account for potential interference from co-formulated drugs like sulfanilamide .

Q. How can the synthesis of 9-phenylacridine derivatives be optimized for high purity?

  • Methodological Answer : Modern synthetic routes include Pd-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives or proton-catalyzed rearrangements of sulfonamides. Conventional methods involve condensation of diphenylamine derivatives with aldehydes. Purity is improved via recrystallization in ethanol-HCl mixtures and validated by HPLC with UV detection .

Q. What experimental conditions influence the stability of 9-phenylacridine hydrochloride in solution?

  • Methodological Answer : Stability is pH-dependent; acidic conditions (pH < 4) prevent hydrolysis of the acridine core. Avoid prolonged exposure to light or oxidizing agents. Use degassed solvents and inert atmospheres to minimize radical-mediated degradation .

Advanced Research Questions

Q. How do nucleic acid interactions with 9-phenylacridine hydrochloride affect fluorescence quenching, and how can this be modeled experimentally?

  • Methodological Answer : Fluorescence quenching arises from intercalation and hydrogen bonding with DNA/RNA. Use Stern-Volmer plots to distinguish static (complex formation) vs. dynamic (collisional) quenching. Time-resolved fluorescence decay measurements (e.g., TCSPC) can quantify binding constants and differentiate quenching mechanisms. Account for competing interactions with phenol-containing contaminants .

Q. What strategies resolve contradictions in bioactivity data for 9-phenylacridine derivatives (e.g., autophagy suppression vs. apoptosis induction)?

  • Methodological Answer : Perform dose-response studies to identify concentration-dependent effects. Use autophagy inhibitors (e.g., chloroquine) and apoptosis markers (e.g., caspase-3 activation) in tandem. Transcriptomic profiling (RNA-seq) can dissect dual mechanisms, while confocal microscopy with lysosomal trackers (e.g., LysoTracker) validates autophagic flux changes .

Q. How can crystallization conditions be designed to isolate 9-phenylacridine hydrochloride salts with predictable solid-state properties?

  • Methodological Answer : Leverage pKa differences (ΔpKa > 3) between 9-phenylacridine (pKa ~9.9) and counterions (e.g., naproxen, pKa 4.15) to favor salt formation. Screen solvents (e.g., ethanol/water mixtures) and use LAG (liquid-assisted grinding) for polymorph control. Characterize crystal habits via PXRD and DSC to correlate structure with dissolution rates .

Q. What validation criteria are critical for developing analytical methods to quantify 9-phenylacridine hydrochloride in multi-drug formulations?

  • Methodological Answer : Validate specificity via forced degradation studies (acid/base hydrolysis, oxidation). Assess linearity (R² > 0.995) across 50–150% of the target concentration. Use spike-recovery experiments (95–105% recovery) to confirm accuracy in presence of excipients like allantoin. Cross-validate with LC-MS/MS for trace-level detection .

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